![molecular formula C20H21NO4 B2364259 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde CAS No. 2094554-12-6](/img/structure/B2364259.png)
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde is a complex organic compound characterized by the presence of a benzoyl group attached to a pyrrolidine ring, which is further connected to a methoxybenzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a carbonyl compound to form the pyrrolidine ring. This intermediate is then subjected to further reactions to introduce the benzoyl and methoxybenzaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzoic acid.
Reduction: Formation of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its methoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[(1-benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-18-8-7-15(13-22)11-19(18)25-14-16-9-10-21(12-16)20(23)17-5-3-2-4-6-17/h2-8,11,13,16H,9-10,12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIZZOLFMGIWLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 4-(2-oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2364176.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2364179.png)
![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)
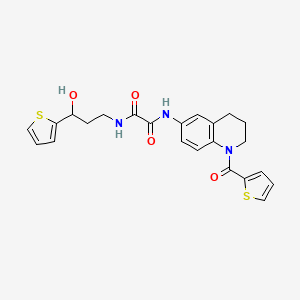
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
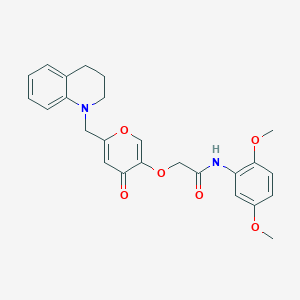
![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2364187.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)
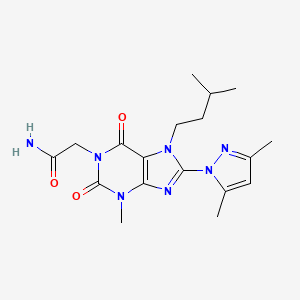

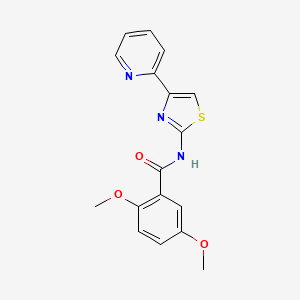
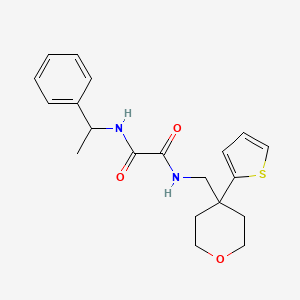
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
